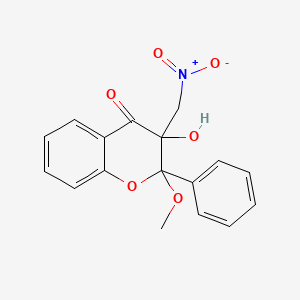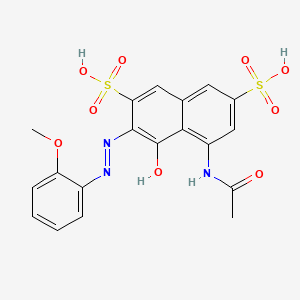
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C(_8)H(_4)F(_4)O It is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-3-(trifluoromethyl)benzaldehyde typically involves the introduction of fluorine and trifluoromethyl groups onto a benzaldehyde precursor. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with fluorinating agents and trifluoromethylating reagents under controlled conditions. For example, the reaction can be carried out using reagents like Selectfluor for fluorination and trifluoromethyl iodide (CF(_3)I) in the presence of a catalyst for trifluoromethylation .
Industrial Production Methods
Industrial production of 2-fluoro-3-(trifluoromethyl)benzaldehyde may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The choice of solvents, temperature, and pressure are critical factors in scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of suitable catalysts or under basic conditions.
Major Products Formed
Oxidation: 2-Fluoro-3-(trifluoromethyl)benzoic acid.
Reduction: 2-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 2-fluoro-3-(trifluoromethyl)benzaldehyde exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets, as well as improve its metabolic stability.
Comparison with Similar Compounds
2-Fluoro-3-(trifluoromethyl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
2-Fluorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical reactivity and applications.
3-(Trifluoromethyl)benzaldehyde: Lacks the fluorine atom, which affects its electronic properties and reactivity.
4-Fluoro-3-(trifluoromethyl)benzaldehyde: The position of the fluorine atom is different, leading to variations in steric and electronic effects.
The unique combination of fluorine and trifluoromethyl groups in 2-fluoro-3-(trifluoromethyl)benzaldehyde imparts distinct chemical properties, making it valuable for specific applications where these functionalities are desired.
Properties
Molecular Formula |
C10H8F4O |
|---|---|
Molecular Weight |
220.16 g/mol |
IUPAC Name |
ethene;2-fluoro-3-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H4F4O.C2H4/c9-7-5(4-13)2-1-3-6(7)8(10,11)12;1-2/h1-4H;1-2H2 |
InChI Key |
VUPXJDXGZGAOJH-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C1=CC(=C(C(=C1)C(F)(F)F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


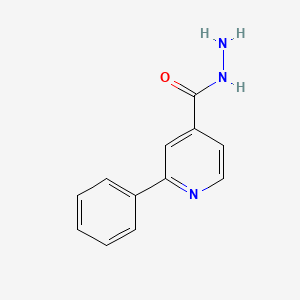

![1,5,5-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12809631.png)
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809639.png)
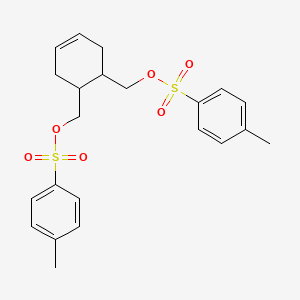
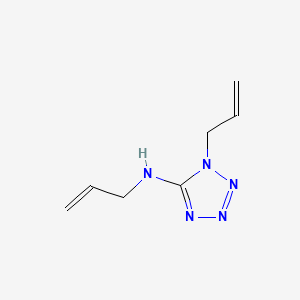
![15,22-Dioxaheptacyclo[17.5.2.02,18.03,12.04,9.013,17.020,24]hexacosa-2,4,6,8,25-pentaene-14,16,21,23-tetrone](/img/structure/B12809650.png)
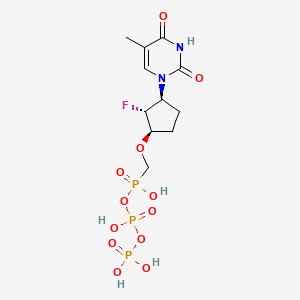
![3-Bromo-5-oxohexahydro-2,6-methanofuro[3,2-b]furan-7-carboxylic acid](/img/structure/B12809657.png)

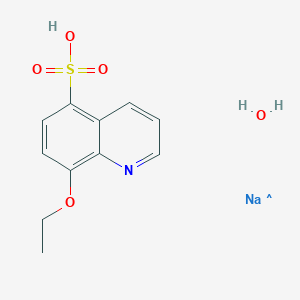
![4-[(4-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12809683.png)
